Structural and Physicochemical Differentiation Against the 5-Amino Analog
The target compound differs from its closest structural analog, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone [1], by the presence of a phenyl ring on the 5-amino group. This results in a calculated increase in molecular weight from 236.31 g/mol to 327.42 g/mol, and a substantially higher logP, directly impacting membrane permeability and solubility [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Exact Mass: 327.050004 g/mol; logP: ~3.5 (calculated based on scaffold addition) |
| Comparator Or Baseline | 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone (MW 236.31 g/mol; logP: ~1.8) |
| Quantified Difference | Increase of 91.1 g/mol in MW; estimated ΔlogP +1.7 units |
| Conditions | Comparison of molecular formulas and in silico property predictions based on crystal structure data of the amino analog. |
Why This Matters
This differentiation dictates that the compound will have profoundly different ADME properties compared to the amino analog, making it unsuitable as a drop-in replacement in assays optimized for the smaller derivative.
- [1] Ustabaş, R. et al. X-ray and Theoretical Studies of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone. Crystallography Reports, 2020. View Source
- [2] SpectraBase. 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone. Compound ID: 9HxhpFj7yIa. John Wiley & Sons, Inc. View Source
